

Advanced Protocol for the Aqueous Formulation and Administration of SM1-71

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Compound of Interest

Compound Name: SM1-71
CAS No.: 2088179-99-9
Cat. No.: B610880

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Abstract & Scope

This Application Note provides a rigorous technical framework for formulating **SM1-71**, a potent, multi-targeted covalent kinase inhibitor (CKI) with high affinity for TAK1 (

= 160 nM) and off-target activity against SRC, FGFR1, and MAPKs. Due to its acrylamide warhead and significant lipophilicity, **SM1-71** presents specific challenges regarding aqueous solubility and hydrolytic stability.

This guide details two validated formulation strategies:

- Standard Solution (IV/IP/PO): A co-solvent system (DMSO/PEG300/Tween-80) for acute efficacy studies.
- Lipid Suspension (PO): An oil-based vehicle for long-term dosing regimens (>14 days) to mitigate vehicle-associated toxicity.

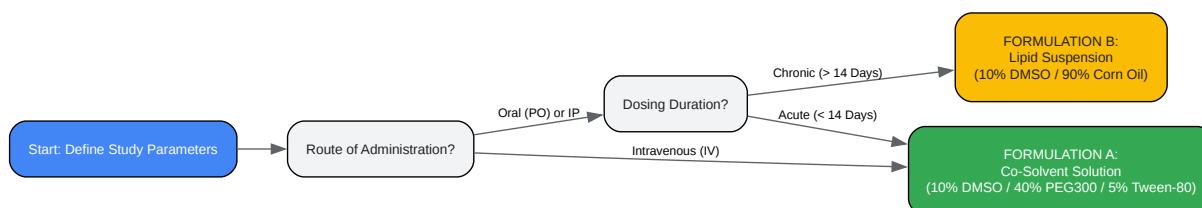
Physicochemical Profile & Handling

Before formulation, the researcher must acknowledge the compound's specific properties to prevent degradation or precipitation.

Property	Description	Implication for Formulation
Chemical Class	Aminopyrimidine / Acrylamide Covalent Inhibitor	Reactive Warhead: Avoid nucleophilic buffers (e.g., Tris, compounds with free thiols) which may quench the acrylamide group.
Solubility	Low aqueous solubility (Lipophilic)	Requires organic co-solvents (DMSO) and surfactants (Tween-80) for systemic delivery.
Stability	Susceptible to hydrolysis at extreme pH	Maintain formulation pH between 6.5 – 7.5. Prepare fresh daily.
Storage	Powder: -20°C (desiccated); DMSO Stock: -80°C	Avoid repeated freeze-thaw cycles of the stock solution to prevent moisture uptake.

Formulation Strategy: Decision Matrix

Select the appropriate vehicle based on your study duration and route of administration.[1]



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Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and study toxicity limits.

Detailed Protocols

Preparation of Stock Solution

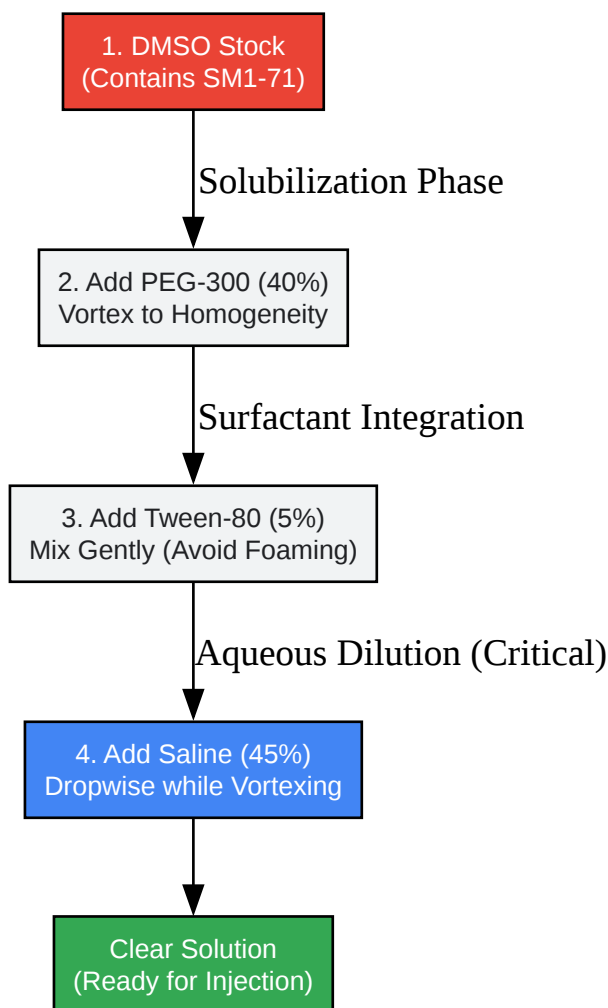
Target Concentration: 20.8 mg/mL (or adjusted based on specific dose requirements). Solvent: 100% DMSO (Molecular Biology Grade).

- Weigh the **SM1-71** powder in a static-free environment.
- Add the calculated volume of DMSO.
- Vortex vigorously for 30–60 seconds.
- QC Check: Inspect visually. The solution must be crystal clear. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
- Storage: Aliquot into single-use amber vials and store at -80°C.

Formulation A: Co-Solvent Solution (Standard)

Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. Use Case: High bioavailability; suitable for IP and PO. Final Concentration Example: 2.08 mg/mL (delivers ~20 mg/kg at 10 mL/kg dosing volume).

Critical Step: The Order of Addition is non-negotiable. Adding saline too early will cause the hydrophobic drug to "crash out" (precipitate) irreversibly.



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Figure 2: Step-by-step mixing protocol to prevent precipitation.

Protocol:

- Step 1 (DMSO): Pipette 100 μL of **SM1-71** Stock (20.8 mg/mL) into a sterile tube.
- Step 2 (PEG): Add 400 μL of PEG-300. Vortex for 10 seconds. Why? PEG acts as a bridge solvent, reducing the polarity gap between DMSO and water.
- Step 3 (Surfactant): Add 50 μL of Tween-80.[2] Swirl gently or vortex at low speed. Note: Tween is viscous; cut the pipette tip for accurate dispensing.

- Step 4 (Aqueous): Slowly add 450 μL of sterile Saline (0.9% NaCl). Add dropwise while continuously vortexing the tube.
- Final QC: The result should be a clear, slightly viscous liquid. If cloudy, the formulation has failed (drug precipitation). Do not administer.

Formulation B: Lipid Suspension (Chronic Dosing)

Composition: 10% DMSO / 90% Corn Oil. Use Case: Long-term oral gavage where high PEG/Tween loads might cause gastrointestinal distress or weight loss.

Protocol:

- Pipette 100 μL of **SM1-71** Stock (in DMSO) into a tube.
- Add 900 μL of Corn Oil (pharmaceutical grade).
- Vortex vigorously for 1 minute.
- Sonication: Sonicate for 10–15 minutes to ensure a uniform micro-emulsion/suspension.
- Note: Shake well immediately before drawing into the syringe.

Administration & Dosing Guidelines

Dose Volume Calculations

Standard practice for mice is 10 mL/kg.

Mouse Weight	Dose (mg/kg)	Conc. (mg/mL)	Injection Vol. [3] (μL)	Total Drug (mg)
20 g	10	1.0	200	0.2
20 g	20	2.0	200	0.4
20 g	50	5.0	200	1.0
25 g	20	2.0	250	0.5

Safety Monitoring

SM1-71 is a covalent inhibitor.^{[2][4]} While effective, it permanently modifies targets.

- Weight Loss: Monitor body weight daily. >15% weight loss requires a dose holiday.
- Vehicle Control: Always include a "Vehicle Only" group (10% DMSO/40% PEG/5% Tween/45% Saline) to distinguish vehicle toxicity from drug toxicity.
- Injection Site: For IP injections, rotate sites to prevent local irritation from DMSO/PEG.

Troubleshooting

Issue	Probable Cause	Corrective Action
Precipitation upon adding Saline	Added saline too fast or insufficient mixing.	Discard. Restart, ensuring Saline is added last and dropwise into the vortexing mixture.
Cloudiness in Stock	Moisture contamination in DMSO.	Use fresh, anhydrous DMSO. Sonicate at 37°C.
Animal Lethargy (Acute)	DMSO/PEG toxicity or bolus effect.	Warm solution to body temperature (37°C) before injection. Inject slowly.
Gelling/High Viscosity	Temperature too low (PEG effect).	Warm the tube in hands or water bath to 25–30°C.

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